

Phenyl Fluorosulfate Inhibitory Activity at a Glance

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Compound Focus: Phenyl fluorosulfate

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The table below summarizes key experimental findings for inhibitors incorporating **phenyl fluorosulfate** or related sulfo-fluoride warheads.

Target Protein	Inhibitor Structure / Core	Reported Activity (IC ₅₀ or Ki)	Covalent Bond Formation	Key Findings
Cytosolic 5'-Nucleotidase IIIB (cNIIIB) [1]	7-Benzylguanosine monophosphate derivative with -SO ₂ F	Ki: >100-fold potency increase vs. non-covalent lead	Yes (with His110)	First rationally designed SuFEx covalent inhibitor for cNIIIB; rare example of histidine targeting; confirmed by MS and ¹⁵ N NMR [1].
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) [2]	Allosteric binder with fluorosulfate	N/A (covalent binding confirmed)	Yes (with catalytic Lys)	Designed for tyrosine targeting; unexpectedly formed a covalent bond with a catalytic lysine, revealing unusual binding mode [2].

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Human Neutrophil Elastase (hNE) [3]	Benzene-1,2-disulfonyl fluoride (ortho-substituted)	IC ₅₀ : 0.24 μM	Yes	Fragment-based discovery; >833-fold selectivity over homologous cathepsin G; inhibited only active, folded enzyme [3].
Butyrylcholinesterase (BuChE) [4]	Pyrazole-5-fluorosulfate (Compound K3)	IC ₅₀ : 0.79 μM (eqBuChE), 6.59 μM (hBuChE); Ki: 0.77 μM	No (Reversible, mixed-type)	Selective BuChE over AChE inhibitor; showed neuroprotection, BBB penetration, and improved cognitive impairment in vivo [4].
Janus Kinase 3 (JAK3) [2]	Tricyclic core with fluorosulfate	Failed to achieve covalent binding	No	Highlights limitations of structure-based design; fluorosulfate warhead did not react with proximal tyrosine despite close proximity in crystal structure [2].

Key Experimental Protocols

The inhibitory activity and mechanisms summarized above were characterized using standard biochemical and biophysical methods.

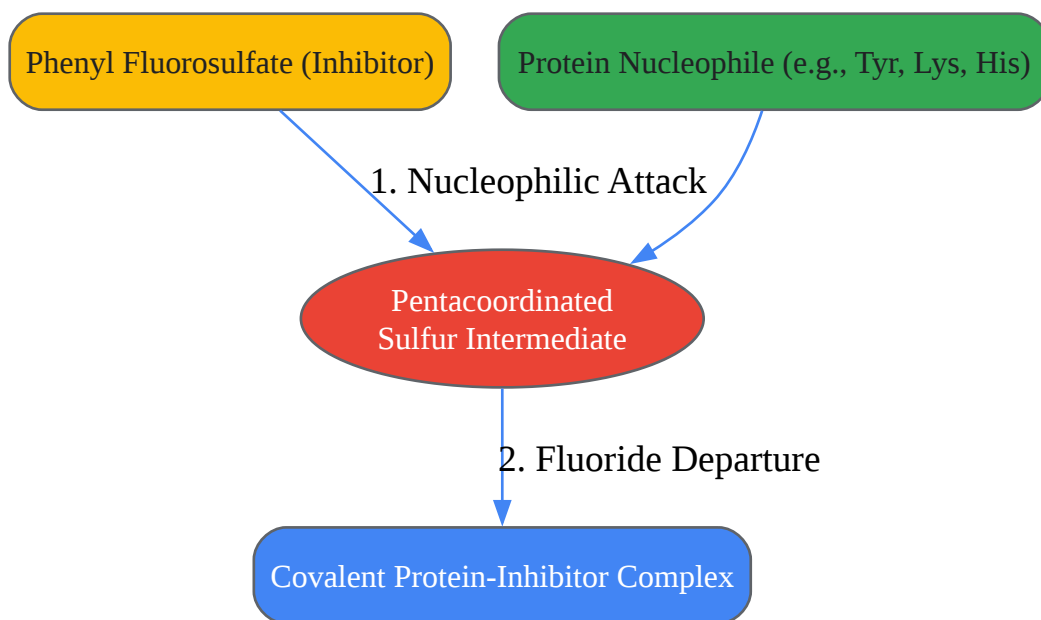
- **Initial Velocity Enzyme Inhibition Assays:** Activity is typically measured by monitoring the consumption of a substrate or formation of a product over time [5]. For hydrolases like cholinesterases,

the **Ellman's method** is commonly used, which spectrophotometrically measures the hydrolysis of acetylthiocholine or butyrylthiocholine iodide [4]. Reactions are run with varying concentrations of inhibitor and substrate to determine IC_{50} values and inhibition mechanisms [4] [6].

- **Mechanism and Reversibility Kinetics:** To distinguish between reversible and irreversible inhibition, **dilution or jump-dialysis experiments** are performed. The enzyme-inhibitor mixture is diluted significantly, and recovery of enzyme activity is measured [4]. For reversible inhibitors, the **inhibition constant (K_i)** is determined by measuring initial velocities at multiple substrate and inhibitor concentrations. Data is analyzed using linear plots (e.g., Lineweaver-Burk) or nonlinear regression to fit the data to models for competitive, non-competitive, or mixed inhibition [5] [6].
- **Covalent Modification Analysis:**
 - **Mass Spectrometry (MS):** Intact protein or tryptic digests are analyzed by MS to detect mass shifts corresponding to the addition of the inhibitor molecule, providing direct evidence of covalent modification [1].
 - **X-ray Crystallography:** Co-crystallization of the protein with the inhibitor provides an atomic-resolution structure, confirming the exact residue covalently modified and the binding mode, as demonstrated for fluorosulfate inhibitors bound to hNE and cNIIB [3] [1].

Covalent Inhibition Mechanism via SuFEx

Phenyl fluorosulfates act as latent electrophiles that can be activated in the specific microenvironment of a protein binding pocket. The diagram below illustrates the general mechanism of Sulfur-Fluoride Exchange (SuFEx) that enables covalent inhibition.



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The mechanism relies on the protein binding pocket precisely orienting the warhead and stabilizing the transition state, making reactivity highly dependent on the local environment rather than intrinsic warhead reactivity alone [2] [7] [1].

Research Implications and Considerations

- **Advantages of Fluorosulfates:** Fluorosulfates offer a favorable balance of stability and tunable reactivity. They are highly stable in aqueous solution and plasma, reducing off-target effects, but can undergo efficient SuFEx when precisely positioned in a binding pocket [7] [1]. This makes them excellent candidates for developing selective covalent inhibitors and chemical probes.
- **Design Strategy:** The most successful applications often start with a known, non-covalent ligand and use structure-based design (e.g., X-ray crystallography) to guide the addition of a fluorosulfate warhead in proximity to a nucleophilic amino acid residue [2] [1]. This approach was key for the cNIIIB and MK2 inhibitors.
- **Key Challenges:** The reactivity of fluorosulfates is highly context-dependent. A warhead positioned near a tyrosine may unexpectedly react with a lysine, as seen with MK2 [2], or fail to react at all, as

with JAK3 [2]. This highlights the limitations of rational design alone and supports the use of complementary approaches like covalent library screening.

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